molecular formula C9H18N2O2S B13250682 N-(2-aminocyclohexyl)cyclopropanesulfonamide

N-(2-aminocyclohexyl)cyclopropanesulfonamide

Cat. No.: B13250682
M. Wt: 218.32 g/mol
InChI Key: FPHVGVMTILUUAC-UHFFFAOYSA-N
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Description

N-(2-aminocyclohexyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol It is characterized by the presence of an aminocyclohexyl group attached to a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminocyclohexyl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with 2-aminocyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminocyclohexyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

N-(2-aminocyclohexyl)cyclopropanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminocyclohexyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The aminocyclohexyl group can interact with enzymes or receptors, modulating their activity. The sulfonamide moiety may also play a role in binding to target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminocyclohexyl)benzenesulfonamide
  • N-(2-aminocyclohexyl)methanesulfonamide
  • N-(2-aminocyclohexyl)ethanesulfonamide

Uniqueness

N-(2-aminocyclohexyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

N-(2-aminocyclohexyl)cyclopropanesulfonamide

InChI

InChI=1S/C9H18N2O2S/c10-8-3-1-2-4-9(8)11-14(12,13)7-5-6-7/h7-9,11H,1-6,10H2

InChI Key

FPHVGVMTILUUAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NS(=O)(=O)C2CC2

Origin of Product

United States

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